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Introduction
The dihydrobenzofuran moiety is a privileged heterocyclic scaffold found in a wide array of

natural products and pharmaceutically active compounds, exhibiting a broad spectrum of

biological activities. The development of efficient and selective methods for the construction of

this core structure is of significant interest to the fields of organic synthesis and medicinal

chemistry. Transition metal catalysis has emerged as a powerful and versatile tool for the

synthesis of dihydrobenzofurans, offering novel pathways with high levels of control over

reactivity and selectivity. This document provides detailed application notes and experimental

protocols for four distinct and widely employed transition metal-catalyzed methods for the

synthesis of dihydrobenzofurans, utilizing palladium, rhodium, copper, and gold catalysts.

I. Palladium-Catalyzed Carboalkoxylation of 2-
Allylphenols
This method provides a direct route to functionalized 2,3-dihydrobenzofurans through the

coupling of readily available 2-allylphenol derivatives with aryl triflates. The reaction proceeds

in good yields and with high diastereoselectivity.
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Entry
2-Allylphenol
Substrate

Aryl Triflate
Substrate

Product Yield (%)

1 2-allylphenol Phenyl triflate

2-benzyl-2,3-

dihydrobenzofura

n

85

2 2-allylphenol
4-methoxyphenyl

triflate

2-(4-

methoxybenzyl)-

2,3-

dihydrobenzofura

n

82

3 2-allylphenol

4-

(trifluoromethyl)p

henyl triflate

2-(4-

(trifluoromethyl)b

enzyl)-2,3-

dihydrobenzofura

n

75

4
4-methoxy-2-

allylphenol
Phenyl triflate

2-benzyl-5-

methoxy-2,3-

dihydrobenzofura

n

88

5
4-fluoro-2-

allylphenol
Phenyl triflate

2-benzyl-5-

fluoro-2,3-

dihydrobenzofura

n

78

6
2-(but-2-en-1-

yl)phenol
Phenyl triflate

2-benzyl-3-

methyl-2,3-

dihydrobenzofura

n

71 (5:1 dr)

Experimental Protocol
General Procedure for the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols:

A 4 mL vial is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), CPhos (10.3 mg, 0.02

mmol, 4 mol%), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv). The vial is sealed with a Teflon-lined
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cap and purged with N₂. Dioxane (1.0 mL) is added, followed by the 2-allylphenol (0.5 mmol,

1.0 equiv) and the aryl triflate (0.6 mmol, 1.2 equiv). The reaction mixture is stirred at 100 °C for

18-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (10

mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure,

and the residue is purified by flash column chromatography on silica gel to afford the desired

dihydrobenzofuran product.
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Figure 1: Palladium-catalyzed carboalkoxylation.

II. Rhodium(III)-Catalyzed C-H
Functionalization/Cyclization
This method enables the synthesis of 3-alkylidene dihydrobenzofurans through a redox-

neutral coupling of N-phenoxyacetamides with propargyl carbonates. The reaction proceeds via

a C-H activation and cascade cyclization mechanism.
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Entry

N-
Phenoxyaceta
mide
Substrate

Propargyl
Carbonate
Substrate

Product Yield (%)

1

N-

phenoxyacetami

de

prop-2-yn-1-yl

methyl carbonate

3-

(methylene)dihyd

robenzofuran-2-

one

92

2

N-(4-

methylphenoxy)a

cetamide

prop-2-yn-1-yl

methyl carbonate

5-methyl-3-

(methylene)dihyd

robenzofuran-2-

one

85

3

N-(4-

methoxyphenoxy

)acetamide

prop-2-yn-1-yl

methyl carbonate

5-methoxy-3-

(methylene)dihyd

robenzofuran-2-

one

88

4

N-(4-

chlorophenoxy)a

cetamide

prop-2-yn-1-yl

methyl carbonate

5-chloro-3-

(methylene)dihyd

robenzofuran-2-

one

76

5

N-

phenoxyacetami

de

but-2-yn-1-yl

methyl carbonate

3-

(ethylidene)dihyd

robenzofuran-2-

one

81 (E/Z >20:1)

6

N-

phenoxyacetami

de

1-phenylprop-2-

yn-1-yl methyl

carbonate

3-

(benzylidene)dih

ydrobenzofuran-

2-one

75 (E/Z >20:1)

Experimental Protocol
General Procedure for the Rhodium(III)-Catalyzed C-H Functionalization/Cyclization:
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To a sealed tube are added N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (3.1 mg,

0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%). The tube is evacuated and

backfilled with argon. Then, propargyl carbonate (0.3 mmol, 1.5 equiv) and 1,2-dichloroethane

(DCE) (1.0 mL) are added. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to

room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl

acetate. The filtrate is concentrated, and the residue is purified by preparative thin-layer

chromatography to give the desired 3-alkylidene dihydrobenzofuran.
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Figure 2: Rhodium-catalyzed C-H functionalization.

III. Copper-Catalyzed Intramolecular C-H Arylation of
Alcohols
This protocol describes a mild and efficient copper-catalyzed method for the synthesis of

dihydrobenzofurans via a direct intramolecular C-H arylation of alcohols. This approach

avoids the need for pre-functionalized starting materials.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1216630?utm_src=pdf-body
https://www.benchchem.com/product/b1216630?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Substrate Product Yield (%)

1

2-(3-

methoxyphenyl)ethan

ol

5-methoxy-2,3-

dihydrobenzofuran
95

2

1-(3-

methoxyphenyl)propa

n-2-ol

5-methoxy-2-methyl-

2,3-dihydrobenzofuran
92

3

2-(3-

methoxyphenyl)-1-

phenylethanol

5-methoxy-2-phenyl-

2,3-dihydrobenzofuran
85

4

2-(3-

methoxyphenyl)propa

n-1-ol

5-methoxy-3-methyl-

2,3-dihydrobenzofuran
91

5

2-(3-

methoxyphenyl)-2-

methylpropan-1-ol

5-methoxy-3,3-

dimethyl-2,3-

dihydrobenzofuran

89

6

2-(3-chloro-5-

methoxyphenyl)ethan

ol

7-chloro-5-methoxy-

2,3-dihydrobenzofuran
78

Experimental Protocol
General Procedure for the Copper-Catalyzed Intramolecular C-H Arylation:

To an oven-dried vial is added the alcohol substrate (0.2 mmol, 1.0 equiv), Cu(OAc)₂ (3.6 mg,

0.02 mmol, 10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (5.1 mg, 0.02 mmol, 10 mol%).

The vial is sealed and purged with oxygen. Then, toluene (1.0 mL) and K₂CO₃ (55.3 mg, 0.4

mmol, 2.0 equiv) are added. The reaction mixture is stirred vigorously at 120 °C for 24 hours.

After cooling to room temperature, the mixture is diluted with CH₂Cl₂ and filtered through Celite.

The solvent is removed under reduced pressure, and the crude product is purified by flash

chromatography on silica gel to afford the dihydrobenzofuran.
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Figure 3: Copper-catalyzed C-H arylation.
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IV. Gold(I)-Catalyzed Tandem Claisen
Rearrangement/Intramolecular Addition
This one-pot synthesis of dihydrobenzofurans from aryl allyl ethers proceeds via a gold(I)-

catalyzed tandem Claisen rearrangement and subsequent intramolecular hydroalkoxylation.

This method benefits from mild reaction conditions.

Data Presentation
Entry

Aryl Allyl Ether
Substrate

Product Yield (%)

1 allyl phenyl ether
2-methyl-2,3-

dihydrobenzofuran
85

2
allyl (4-methylphenyl)

ether

2,5-dimethyl-2,3-

dihydrobenzofuran
82

3
allyl (4-

methoxyphenyl) ether

5-methoxy-2-methyl-

2,3-dihydrobenzofuran
90

4
allyl (4-chlorophenyl)

ether

5-chloro-2-methyl-2,3-

dihydrobenzofuran
75

5
(E)-but-2-en-1-yl

phenyl ether

2-ethyl-2,3-

dihydrobenzofuran
78

6
2-methylallyl phenyl

ether

2,2-dimethyl-2,3-

dihydrobenzofuran
65

Experimental Protocol
General Procedure for the Gold(I)-Catalyzed Tandem Reaction:

In a glovebox, a vial is charged with Ph₃PAuCl (4.9 mg, 0.01 mmol, 2 mol%) and AgOTf (2.6

mg, 0.01 mmol, 2 mol%). Dichloromethane (1.0 mL) is added, and the mixture is stirred for 5

minutes. The aryl allyl ether (0.5 mmol, 1.0 equiv) is then added. The vial is sealed and the

reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture

is filtered through a short plug of silica gel, eluting with diethyl ether. The solvent is evaporated,
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and the residue is purified by flash column chromatography to yield the pure

dihydrobenzofuran.
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Figure 4: Gold-catalyzed tandem reaction.

V. General Experimental Workflow
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The following diagram illustrates a general workflow for performing and analyzing the transition

metal-catalyzed synthesis of dihydrobenzofurans described in this document.
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Reaction at
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Pure Dihydrobenzofuran

Click to download full resolution via product page

Figure 5: General experimental workflow.
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Available at: [https://www.benchchem.com/product/b1216630#transition-metal-catalyzed-
synthesis-of-dihydrobenzofurans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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